molecular formula C5H10O3S B3180399 1,4-Dideoxy-1,4-epithio-d-arabinitol CAS No. 160882-26-8

1,4-Dideoxy-1,4-epithio-d-arabinitol

Cat. No.: B3180399
CAS No.: 160882-26-8
M. Wt: 150.2 g/mol
InChI Key: VLVSFIRYIVAVKW-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dideoxy-1,4-epithio-d-arabinitol is a compound with the molecular formula C5H10O3S and a molecular weight of 150.2 g/mol . This compound is known for its unique structure, which includes an epithio group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,4-Dideoxy-1,4-epithio-d-arabinitol involves several steps. One common method includes the reaction of d-arabinitol with a sulfurizing agent to introduce the epithio group. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane

Chemical Reactions Analysis

1,4-Dideoxy-1,4-epithio-d-arabinitol undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dideoxy-1,4-epithio-d-arabinitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dideoxy-1,4-epithio-d-arabinitol involves its interaction with specific molecular targets. For example, it acts as an inhibitor of glycosidases by mimicking the transition state of the enzyme-substrate complex. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .

Comparison with Similar Compounds

1,4-Dideoxy-1,4-epithio-d-arabinitol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its epithio group, which provides distinct chemical reactivity and biological activity compared to its imino counterparts.

Properties

IUPAC Name

(2R,3S,4S)-2-(hydroxymethyl)thiolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVSFIRYIVAVKW-WDCZJNDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](S1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dideoxy-1,4-epithio-d-arabinitol
Reactant of Route 2
1,4-Dideoxy-1,4-epithio-d-arabinitol
Reactant of Route 3
1,4-Dideoxy-1,4-epithio-d-arabinitol
Reactant of Route 4
1,4-Dideoxy-1,4-epithio-d-arabinitol
Reactant of Route 5
1,4-Dideoxy-1,4-epithio-d-arabinitol
Reactant of Route 6
1,4-Dideoxy-1,4-epithio-d-arabinitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.